Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
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Overview
Description
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is a chemical compound with the molecular formula C17H32BNO4. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and an azepane ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with a boron-containing reagent such as tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is typically maintained between 0°C and room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality and high yield. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: Boronic acids are the primary products.
Reduction: Boranes are the main products.
Scientific Research Applications
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate involves its ability to participate in various chemical reactions, particularly those involving the boron atom. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The azepane ring provides additional stability and reactivity, allowing the compound to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is unique due to its combination of a boron-containing dioxaborolane ring and an azepane ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .
Properties
Molecular Formula |
C17H32BNO4 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-12-10-8-9-11-13(19)18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 |
InChI Key |
IECFSTHPXOGJTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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